1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 172.100048391 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- A study described a one-pot synthesis of N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing the compound's versatility in synthetic chemistry (Wan et al., 2011).
- Research on the synthesis of lamellarin U and lamellarin G trimethyl ether highlighted the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as starting materials, indicating the compound's utility in complex organic syntheses (Liermann & Opatz, 2008).
- Another study focused on the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, further illustrating the compound's role in the synthesis of diverse chemical structures (Elkholy & Morsy, 2006).
Chemosensors and Metal Ion Detection :
- A paper discussed the design of novel chemosensors using tetrahydroquinoline derivatives for the selective recognition of toxic Pd2+ ions, demonstrating the compound's potential in environmental and analytical chemistry (Shally et al., 2020).
Optoelectronic and Nonlinear Properties :
- Research exploring the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives provided insights into their potential applications in materials science and electronics (Irfan et al., 2020).
Antifungal Properties :
- A series of tetrahydroquinoline-3-carbonitrile analogues were synthesized and evaluated for their antifungal properties, indicating the compound's relevance in medicinal chemistry and pharmacology (Gholap et al., 2007).
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEOHWIJNVOIRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734331 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-23-4 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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